(3S)-3-(methylsulfanyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(methylsulfanyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methylsulfanyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(methylsulfanyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: A methylsulfanyl group is introduced at the third position of the pyrrolidine ring through a substitution reaction. This can be achieved using reagents such as methylthiol and a suitable base.
Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent pyrrolidine.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(3S)-3-(methylsulfanyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(methylsulfanyl)pyrrolidine involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(methylsulfanyl)pyrrolidine: Unique due to the presence of the methylsulfanyl group.
(3S)-3-(ethylsulfanyl)pyrrolidine: Similar structure but with an ethylsulfanyl group.
(3S)-3-(propylsulfanyl)pyrrolidine: Contains a propylsulfanyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methylsulfanyl group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
1638784-51-6 |
---|---|
Molecular Formula |
C5H11NS |
Molecular Weight |
117.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.